N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-16(2)30-25(32)24-23(19(14-29(24)3)17-9-7-6-8-10-17)28-26(30)35-15-22(31)27-20-13-18(33-4)11-12-21(20)34-5/h6-14,16H,15H2,1-5H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWLMURUKNHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
It possesses a molecular weight of approximately 467.6 g/mol. The structural features include a dimethoxyphenyl group and a pyrrolo[3,2-d]pyrimidine moiety, which are known to influence its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrolo[3,2-d]pyrimidine derivatives function as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
- Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate key signaling pathways involved in cell growth and apoptosis, potentially leading to enhanced anticancer effects .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
Case Studies
- Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Histopathological analyses confirmed decreased tumor cell proliferation and increased apoptosis in treated tissues.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit promising antimicrobial properties.
Antibacterial Activity:
In vitro studies have demonstrated that N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide shows significant activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Salmonella typhi | Effective |
| Bacillus subtilis | Effective |
The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Preliminary studies suggest several mechanisms through which it may exert its effects:
Mechanisms of Action:
- Inhibition of Enzymatic Activity: The compound may inhibit kinases involved in critical signaling pathways.
- Disruption of Cellular Processes: It can interfere with DNA replication and repair mechanisms in cancer cells.
- Induction of Apoptosis: Evidence suggests that it may promote programmed cell death in malignant cells.
Case Studies:
Several studies have highlighted the efficacy of pyrrolo[3,2-d]pyrimidine derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
